molecular formula C13H12O5 B14595272 Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate CAS No. 61227-32-5

Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate

Cat. No.: B14595272
CAS No.: 61227-32-5
M. Wt: 248.23 g/mol
InChI Key: VXVIUEDPUSZPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a but-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate typically involves the reaction of 2,6-dimethoxybenzaldehyde with propargyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as sodium methoxide or lithium aluminum hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Syringol: 2,6-Dimethoxyphenol, a compound with similar methoxy groups but different overall structure.

    Erinacine A: A bioactive compound with neuroprotective properties, though structurally different.

Properties

CAS No.

61227-32-5

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

methyl 4-(2,6-dimethoxyphenyl)-4-oxobut-2-ynoate

InChI

InChI=1S/C13H12O5/c1-16-10-5-4-6-11(17-2)13(10)9(14)7-8-12(15)18-3/h4-6H,1-3H3

InChI Key

VXVIUEDPUSZPHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C#CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.